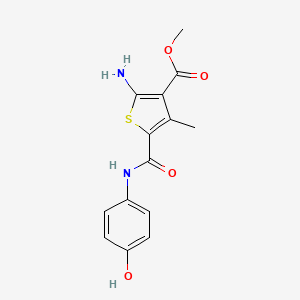

Cisd2 agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O4S |

|---|---|

Molecular Weight |

306.34 g/mol |

IUPAC Name |

methyl 2-amino-5-[(4-hydroxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C14H14N2O4S/c1-7-10(14(19)20-2)12(15)21-11(7)13(18)16-8-3-5-9(17)6-4-8/h3-6,17H,15H2,1-2H3,(H,16,18) |

InChI Key |

RUKNSHPYDAPFMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cisd2 Activation in Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to the crucial role of the pro-longevity protein, CDGSH Iron-Sulfur Domain-Containing Protein 2 (Cisd2), in neuronal health and survival. Cisd2 expression has been shown to decline with age, and its deficiency accelerates the pathologies associated with neurodegeneration. Conversely, enhancing Cisd2 levels has demonstrated significant neuroprotective effects in preclinical models. This document provides a comprehensive technical overview of the mechanisms through which activation of Cisd2, hypothetically by a therapeutic agent termed "Cisd2 agonist 2," can counteract neurodegenerative processes. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for investigating the function of Cisd2.

Introduction to Cisd2 and its Role in Neurodegeneration

Cisd2 is a highly conserved protein localized to the mitochondrial outer membrane, the endoplasmic reticulum (ER), and the mitochondria-associated membranes (MAMs). Its strategic location at the interface of these critical organelles positions it as a key regulator of fundamental cellular processes that are often dysregulated in neurodegenerative diseases.

Studies have demonstrated a direct correlation between reduced Cisd2 levels and the hallmarks of aging and neurodegeneration[1]. In mouse models of Alzheimer's disease, overexpression of Cisd2 has been shown to promote neuronal survival, protect against amyloid-beta (Aβ)-mediated mitochondrial damage, and attenuate the loss of neuronal progenitor cells[2][3][4]. These findings strongly suggest that therapeutic strategies aimed at activating Cisd2 could offer a promising avenue for the treatment of these devastating conditions. Natural flavonoids, such as liquiritigenin and hesperetin, have been identified as potential activators of Cisd2, further supporting the feasibility of this therapeutic approach[5].

Core Mechanisms of Action of Cisd2 Activation

The neuroprotective effects of Cisd2 activation are multi-faceted, primarily revolving around the maintenance of mitochondrial integrity, regulation of calcium homeostasis, and modulation of autophagy and inflammation.

Preservation of Mitochondrial Function and Integrity

Mitochondrial dysfunction is a central pathological feature of neurodegenerative diseases. Cisd2 plays a pivotal role in preserving mitochondrial health through several mechanisms:

-

Maintenance of Mitochondrial Morphology: Cisd2 deficiency leads to mitochondrial fragmentation and cristae disorganization. Activation of Cisd2 helps maintain normal mitochondrial ultrastructure, which is essential for efficient energy production.

-

Regulation of Mitochondrial Respiration: By ensuring the proper assembly and function of the electron transport chain complexes, Cisd2 activation supports optimal ATP production and reduces the generation of reactive oxygen species (ROS).

-

Control of Mitophagy: Cisd2 is involved in the selective removal of damaged mitochondria through a process called mitophagy. This quality control mechanism prevents the accumulation of dysfunctional organelles that can contribute to cellular stress and apoptosis.

Regulation of Intracellular Calcium Homeostasis

Disrupted calcium (Ca2+) signaling is another key contributor to neuronal cell death in neurodegenerative disorders. Cisd2's localization at the MAM allows it to modulate Ca2+ flux between the ER and mitochondria.

-

ER-Mitochondria Ca2+ Transfer: Cisd2 facilitates the proper transfer of Ca2+ from the ER to the mitochondria, which is crucial for stimulating mitochondrial metabolism. By preventing excessive Ca2+ uptake into mitochondria, Cisd2 activation mitigates mitochondrial Ca2+ overload, a critical trigger for the opening of the mitochondrial permeability transition pore and subsequent cell death.

-

Interaction with Bcl-2: Cisd2 interacts with the anti-apoptotic protein Bcl-2 at the ER membrane, a complex that regulates Ca2+ release from the ER. This interaction helps to buffer cytosolic Ca2+ levels and prevent excitotoxicity.

Modulation of Autophagy and Anti-inflammatory Signaling

-

Autophagy Regulation: Beyond mitophagy, Cisd2 influences general autophagy, the cellular process for degrading and recycling damaged proteins and organelles. By modulating autophagy, Cisd2 activation can enhance the clearance of toxic protein aggregates, such as Aβ, that are characteristic of Alzheimer's disease.

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative disease progression. Activation of Cisd2 has been shown to suppress inflammatory responses, in part by modulating microglia activation and reducing the production of pro-inflammatory cytokines.

Signaling Pathways

The multifaceted roles of Cisd2 are orchestrated through its involvement in intricate signaling pathways.

Quantitative Data from Preclinical Studies

The neuroprotective effects of Cisd2 have been quantified in various preclinical models. The following tables summarize key findings from studies involving the overexpression of Cisd2 in a mouse model of Alzheimer's disease.

Table 1: Effects of Cisd2 Overexpression on Survival and Neuronal Loss in an AD Mouse Model

| Parameter | AD Mice | AD Mice with Cisd2 Overexpression | Wild-Type Mice |

| Survival Rate at 4 Months | < 40% | > 80% | 100% |

| Neuronal Progenitor Cells (DCX+ in DG) | Decreased | Attenuated Loss | Normal |

| Neuronal Progenitor Cells (Tbr2+ in DG) | Decreased | Attenuated Loss | Normal |

Table 2: Effects of Cisd2 Overexpression on Mitochondrial Function in an AD Mouse Model

| Parameter | AD Mice | AD Mice with Cisd2 Overexpression | Wild-Type Mice |

| Mitochondrial Morphology | Fragmented, Cristae Damage | Protected | Normal |

| Mitochondrial Respiration | Impaired | Improved | Normal |

| Aβ-induced ROS Production | Increased | Reduced | Baseline |

Detailed Experimental Protocols

To facilitate further research into the therapeutic potential of Cisd2 activation, we provide detailed protocols for key experiments.

Western Blot Analysis of Cisd2 and Related Proteins

This protocol is for the detection and quantification of Cisd2 and other proteins of interest in brain tissue lysates.

Materials:

-

Brain tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cisd2, anti-Bcl-2, anti-LC3)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

Immunohistochemistry for Neuronal Markers in Brain Sections

This protocol is for the visualization and quantification of neuronal populations in brain tissue sections.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Antigen retrieval solution (for paraffin sections)

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-NeuN, anti-DCX, anti-Tbr2)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate paraffin sections, followed by antigen retrieval. For frozen sections, fix and permeabilize.

-

Block non-specific binding sites for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash sections and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Counterstain with DAPI.

-

Mount coverslips and acquire images using a microscope.

Measurement of Mitochondrial Calcium Uptake

This protocol allows for the assessment of mitochondrial calcium handling in isolated mitochondria or cultured cells.

Materials:

-

Isolated brain mitochondria or cultured neurons

-

Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N or Rhod-2 AM)

-

Mitochondrial isolation buffer

-

Experimental buffer (e.g., KCl-based buffer)

-

Plate reader with fluorescence detection or confocal microscope

Procedure (for isolated mitochondria):

-

Isolate mitochondria from brain tissue by differential centrifugation.

-

Resuspend mitochondria in experimental buffer containing the calcium indicator dye.

-

Measure baseline fluorescence.

-

Inject a known concentration of CaCl2 and monitor the change in fluorescence over time, which reflects mitochondrial calcium uptake.

Assessment of Mitophagy using mt-Keima

This protocol utilizes a pH-sensitive fluorescent protein to specifically monitor the delivery of mitochondria to lysosomes for degradation.

Materials:

-

Cultured neurons or transgenic mice expressing mt-Keima

-

Live-cell imaging medium

-

Confocal microscope with dual-excitation capabilities

Procedure:

-

Culture mt-Keima expressing cells or prepare acute brain slices from mt-Keima transgenic mice.

-

Acquire images using two different excitation wavelengths (e.g., 440 nm for neutral pH and 586 nm for acidic pH).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to quantify the extent of mitophagy. An increase in the 586/440 nm ratio indicates the delivery of mitochondria to the acidic lysosomal compartment.

Conclusion and Future Directions

The activation of Cisd2 represents a highly promising therapeutic strategy for neurodegenerative diseases. Its multifaceted mechanism of action, which targets the core pathological processes of mitochondrial dysfunction, calcium dysregulation, and impaired autophagy, offers the potential for a more holistic treatment approach compared to single-target therapies. The development of a potent and specific "this compound" would be a significant advancement in the field. Future research should focus on high-throughput screening for novel Cisd2 activators, detailed pharmacokinetic and pharmacodynamic studies of lead compounds, and rigorous testing in a wider range of neurodegenerative disease models. A deeper understanding of the upstream and downstream regulators of Cisd2 expression and activity will also be crucial for optimizing therapeutic interventions.

References

- 1. A role for the CISD2 gene in lifespan control and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upregulation of Cisd2 attenuates Alzheimer's‐related neuronal loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. Upregulation of Cisd2 attenuates Alzheimer's-related neuronal loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Linchpin of Mitochondrial Vigor: A Technical Guide to Cisd2's Role in Mitochondrial Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDGSH Iron Sulfur Domain 2 (Cisd2), a highly conserved pro-longevity protein, has emerged as a critical regulator of cellular homeostasis, with a particularly vital role in maintaining mitochondrial function. This technical guide delves into the intricate mechanisms by which Cisd2 governs mitochondrial calcium (Ca²⁺) homeostasis, a process fundamental to cellular bioenergetics, signaling, and survival. Disruption of Cisd2 function, as seen in Wolfram syndrome 2 and during the natural aging process, leads to a cascade of deleterious events, including mitochondrial Ca²⁺ overload, diminished mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, cellular demise through apoptosis and autophagy. This document provides a comprehensive overview of the molecular interactions and signaling pathways orchestrated by Cisd2, detailed experimental protocols for investigating its function, and a quantitative summary of the consequences of its dysregulation. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the molecular machinery governing mitochondrial health and age-related diseases.

Introduction: Cisd2 at the Crossroads of Aging and Mitochondrial Function

Cisd2 is a multi-faceted protein strategically localized to the endoplasmic reticulum (ER), the outer mitochondrial membrane (OMM), and the crucial interface between these two organelles, the mitochondria-associated membranes (MAMs)[1]. This unique positioning allows Cisd2 to act as a central hub for integrating various cellular signals and maintaining intracellular Ca²⁺ balance. A decline in Cisd2 expression is a hallmark of natural aging, and its deficiency in mouse models recapitulates many age-associated phenotypes, including neurodegeneration, muscle atrophy, and a shortened lifespan[2][3]. At the heart of these pathologies lies the dysregulation of mitochondrial Ca²⁺ homeostasis.

The Molecular Mechanism of Cisd2 in Mitochondrial Calcium Regulation

Cisd2 exerts its control over mitochondrial Ca²⁺ through a network of protein-protein interactions at the ER-mitochondria interface. These interactions fine-tune the flux of Ca²⁺ from the ER, the cell's primary Ca²⁺ store, to the mitochondria.

2.1. Interaction with the BCL-2 and IP3R Complex:

Cisd2 forms a complex with the anti-apoptotic protein B-cell lymphoma-2 (BCL-2) and the inositol 1,4,5-trisphosphate receptor (IP3R), a major ER Ca²⁺ release channel[4]. This ternary complex is crucial for modulating the transfer of Ca²⁺ from the ER to the mitochondria. While BCL-2 is known to inhibit IP3R-mediated Ca²⁺ release, Cisd2 appears to counteract this inhibition, thereby ensuring an appropriate level of Ca²⁺ transfer to the mitochondria to stimulate bioenergetics without inducing overload. In the absence of Cisd2, the inhibitory effect of BCL-2 on IP3R may be enhanced, leading to reduced ER-mitochondrial Ca²⁺ transfer.

2.2. Regulation of SERCA Pump Activity:

Cisd2 also interacts with the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ from the cytosol back into the ER lumen. Cisd2 helps maintain the redox status of SERCA, protecting it from oxidative modifications that would otherwise impair its activity. By ensuring efficient SERCA function, Cisd2 helps maintain a low basal cytosolic Ca²⁺ concentration, preventing a continuous, damaging influx of Ca²⁺ into the mitochondria.

2.3. The Cisd2-Calnexin-SERCA Axis:

Recent evidence points to a regulatory axis involving Cisd2, the ER chaperone Calnexin, and SERCA. Cisd2 can modulate the interaction between Calnexin and SERCA. In the absence of Cisd2, the interaction between Calnexin and SERCA is altered, which is proposed to impact SERCA activity and contribute to the dysregulation of Ca²⁺ homeostasis.

Data Presentation: The Consequences of Cisd2 Deficiency

The dysregulation of the molecular interactions described above due to Cisd2 deficiency leads to a series of quantifiable cellular defects. The following tables summarize the key quantitative and qualitative changes observed in Cisd2 knockout (KO) or deficient models compared to wild-type (WT) counterparts.

Table 1: Impact of Cisd2 Deficiency on Cellular Calcium Homeostasis

| Parameter | Effect of Cisd2 Deficiency | Cellular Compartment | Reference |

| Basal Cytosolic Ca²⁺ Level | Increased | Cytosol | |

| ER Ca²⁺ Store Content | Decreased | Endoplasmic Reticulum | |

| Mitochondrial Ca²⁺ Level | Increased (Overload) | Mitochondria | |

| Maximal Ca²⁺ Release (Stimulated) | Increased | Mitochondria | |

| SERCA Pump Activity | Decreased | Endoplasmic Reticulum |

Table 2: Mitochondrial and Cellular Consequences of Cisd2 Deficiency

| Parameter | Effect of Cisd2 Deficiency | Measurement | Reference |

| Mitochondrial Membrane Potential | Decreased | TMRE Staining | |

| Mitochondrial Respiration | Impaired | Oxygen Consumption Rate | |

| Reactive Oxygen Species (ROS) | Increased | DCF Staining | |

| Apoptosis Rate | Increased | Annexin V/PI Staining | |

| Autophagy | Increased | LC3-II/LC3-I Ratio |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of molecules and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Cisd2 signaling in mitochondrial Ca²⁺ homeostasis.

Experimental Workflows

Caption: Workflow for mitochondrial Ca²⁺ measurement.

Caption: Workflow for mitochondrial membrane potential assay.

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Mitochondrial Calcium Concentration using Rhod-2 AM

Objective: To visualize and quantify changes in mitochondrial Ca²⁺ concentration in live cells.

Materials:

-

Rhod-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Imaging buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

Confocal microscope

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment.

-

Loading Solution Preparation: Prepare a 1-5 mM stock solution of Rhod-2 AM in high-quality, anhydrous DMSO. For the working solution, dilute the Rhod-2 AM stock to a final concentration of 1-5 µM in imaging buffer. To aid in dye solubilization, pre-mix the Rhod-2 AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.

-

Dye Loading: Remove the culture medium from the cells and wash once with imaging buffer. Add the Rhod-2 AM working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

De-esterification: After loading, wash the cells twice with fresh imaging buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes in imaging buffer to allow for complete de-esterification of the AM ester within the cells.

-

Imaging: Mount the dish/coverslip on a confocal microscope equipped with appropriate lasers (e.g., 543 nm or 561 nm for excitation) and detectors (emission ~580-650 nm).

-

Data Acquisition and Analysis: Acquire baseline fluorescence images. To measure Ca²⁺ flux, stimulate the cells with an appropriate agonist (e.g., histamine to induce IP3-mediated Ca²⁺ release from the ER). Record the changes in Rhod-2 fluorescence intensity over time in regions of interest corresponding to mitochondria. The change in fluorescence is proportional to the change in mitochondrial Ca²⁺ concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE

Objective: To measure the mitochondrial membrane potential as an indicator of mitochondrial health and function.

Materials:

-

Tetramethylrhodamine, Ethyl Ester (TMRE)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

-

TMRE Staining Solution: Prepare a stock solution of TMRE in DMSO. On the day of the experiment, dilute the TMRE stock in pre-warmed culture medium to a final working concentration (typically 50-200 nM, but should be optimized for the cell line).

-

Staining: Remove the culture medium and add the TMRE staining solution to the cells. For a positive control, treat a set of wells with FCCP (e.g., 10 µM) for 5-10 minutes prior to or during TMRE incubation to depolarize the mitochondria. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, gently aspirate the TMRE solution and wash the cells twice with warm PBS or culture medium.

-

Fluorescence Measurement: Add fresh PBS or medium to the wells and immediately measure the fluorescence using a microplate reader with excitation at ~549 nm and emission at ~575 nm. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells in a population.

Materials:

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and treat cells as required to induce apoptosis. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

Cisd2 is undeniably a master regulator of mitochondrial Ca²⁺ homeostasis. Its intricate interactions with key Ca²⁺ handling proteins at the ER-mitochondria interface are essential for maintaining cellular bioenergetics and preventing the onset of pathological conditions associated with aging and neurodegenerative diseases. The quantitative and methodological data presented in this guide underscore the profound impact of Cisd2 deficiency on mitochondrial and cellular health.

For drug development professionals, Cisd2 presents a compelling therapeutic target. Strategies aimed at upregulating Cisd2 expression or enhancing its function could prove beneficial in combating age-related decline and treating diseases characterized by mitochondrial dysfunction. Future research should focus on elucidating the precise stoichiometry and dynamics of the Cisd2-containing protein complexes, identifying small molecules that can modulate Cisd2 activity, and further exploring the downstream consequences of Cisd2-mediated Ca²⁺ signaling in different tissues and disease models. A deeper understanding of the central role of Cisd2 will undoubtedly pave the way for novel therapeutic interventions to promote healthy aging and mitigate the devastating effects of mitochondrial-related disorders.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Cisd2 deficiency drives premature aging and causes mitochondria-mediated defects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Hesperetin as a Cisd2 Agonist: A Technical Guide to its Effects on Cellular Longevity Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pro-longevity gene, CDGSH Iron Sulfur Domain 2 (CISD2), has emerged as a critical regulator of lifespan and healthspan in mammals. Its expression levels decline with age, and this decline is associated with mitochondrial dysfunction, disrupted calcium homeostasis, and an increase in cellular senescence. Pharmacological activation of Cisd2 presents a promising therapeutic strategy to combat age-related decline. This technical guide focuses on hesperetin, a natural flavonoid identified as a potent agonist of Cisd2. We provide a comprehensive overview of the molecular mechanisms through which hesperetin activates Cisd2 and modulates downstream cellular longevity pathways. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling networks involved.

The Role of Cisd2 in Longevity

CISD2 is a highly conserved protein localized to the outer mitochondrial membrane, the endoplasmic reticulum (ER), and mitochondria-associated membranes (MAMs). Its pivotal role in aging is underscored by several key functions:

-

Mitochondrial Integrity: Cisd2 is essential for maintaining mitochondrial structure and function. Its deficiency leads to mitochondrial breakdown and dysfunction, contributing to the aging phenotype[1][2].

-

Calcium Homeostasis: Cisd2 is a crucial regulator of intracellular calcium (Ca²⁺) levels. It interacts with proteins such as BCL-2, Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA), and Calnexin to modulate Ca²⁺ transfer between the ER and mitochondria, preventing cytotoxic cytosolic Ca²⁺ accumulation[3][4][5].

-

Autophagy Regulation: Cisd2 interacts with BCL-2, which in turn inhibits the autophagy-initiating protein BECN1. This interaction suggests a role for Cisd2 in modulating autophagy, a key cellular maintenance process often dysregulated in aging.

-

Redox Homeostasis: Cisd2 helps maintain the cellular redox balance, protecting essential proteins like SERCA from oxidative damage.

Hesperetin: A Potent Cisd2 Agonist

Hesperetin, a flavanone found in citrus fruits, has been identified as a promising pharmacological activator of Cisd2. Late-life administration of hesperetin has been shown to significantly extend both median and maximum lifespan in naturally aged mice, primarily through the upregulation of Cisd2 expression.

Quantitative Data on Hesperetin's Effects

The following tables summarize the key quantitative findings from preclinical studies on hesperetin's effects on lifespan and cellular markers of aging.

Table 1: Effects of Hesperetin on Lifespan in Aged Mice

| Parameter | Control Group (Vehicle) | Hesperetin-Treated Group (100 mg/kg/day) | Percentage Increase | Reference |

| Median Lifespan | 25.95 months | 28.2 months | 8.7% | |

| Maximum Lifespan | 29.5 months | 33.6 months | 13.9% |

Table 2: Cellular and Molecular Effects of Hesperetin

| Parameter | Cell/Tissue Type | Observation | Fold Change/Effect Size | Reference |

| CISD2 Protein Expression | Human Keratinocytes (HEK001) | 10 µM hesperetin for 48h | ~2-fold increase | |

| CISD2 Protein Expression | Skin of aged mice | 5 months of dietary hesperetin | Significant increase | |

| Mitochondrial Respiration (OCR) | Human Keratinocytes (HEK001) | Hesperetin treatment | Enhanced mitochondrial function | |

| Senescence-Associated Secretory Phenotype (SASP) | Human Keratinocytes (HEK001) | Hesperetin treatment | Suppression | |

| Transcriptome Profile | Aged Mouse Tissues | Hesperetin treatment | Reversion to a "youthful" pattern |

Signaling Pathways Modulated by Hesperetin-Induced Cisd2 Activation

Hesperetin's activation of Cisd2 initiates a cascade of downstream signaling events that contribute to its pro-longevity effects. These pathways are interconnected and primarily revolve around the maintenance of cellular homeostasis and the suppression of age-related damage.

Core Cisd2-Mediated Pathways

Activation of Cisd2 by hesperetin reinforces its fundamental cellular functions.

Downstream Effects on Longevity Regulators

Transcriptomic analysis reveals that hesperetin, in a Cisd2-dependent manner, activates key longevity-associated transcription factors and suppresses pathways that drive senescence. Hesperetin appears to activate FOXO3a by inhibiting its upstream repressors, such as the PI3K-AKT-mTOR and ERK-MAPK pathways.

Experimental Protocols

This section outlines the key methodologies used to investigate the effects of hesperetin on Cisd2 and longevity.

In Vivo Lifespan and Healthspan Studies

-

Animal Model: Naturally aged C57BL/6 wild-type mice are used, with treatment commencing at a late-life stage (e.g., 21 months of age). To establish Cisd2-dependency, tissue-specific Cisd2 knockout mice are also utilized.

-

Hesperetin Administration: Hesperetin is administered orally via dietary supplementation. A standard dose is 100 mg per kg of body weight per day. The human equivalent dose is estimated to be approximately 491 mg for a 60 kg individual.

-

Duration: For lifespan studies, treatment continues until the natural death of the animals. For studies on skin aging, a duration of 5-7 months has been reported.

-

Toxicity Assessment: Serum biochemical analyses and complete blood count (CBC) are performed to monitor for any potential toxicity of long-term hesperetin administration.

-

Outcome Measures:

-

Lifespan: Median and maximum lifespan are recorded and analyzed using survival curves (Log-rank test).

-

Healthspan: Assessed through cardiac function (ejection fraction), muscle function (rotor rod test), metabolic parameters (glucose tolerance tests), and histological analysis of various tissues (e.g., skin, heart, muscle).

-

Cell Culture-Based Assays

-

Cell Lines: Human keratinocytes from an elderly donor (HEK001) are used as a model of cellular senescence. HEK293 cells are used for reporter assays and interaction studies.

-

Hesperetin Treatment: Cells are typically treated with hesperetin at concentrations ranging from 1 to 30 µM for 24-48 hours.

-

Key Assays:

-

Gene and Protein Expression: CISD2 mRNA and protein levels are quantified by RT-qPCR and Western blotting, respectively.

-

Mitochondrial Function: Mitochondrial oxygen consumption rates (OCR) are measured using extracellular flux analyzers to assess the impact on mitochondrial respiration.

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes.

-

Transcriptomic Analysis: RNA sequencing (RNA-seq) is performed to identify differentially expressed genes and modulated pathways in response to hesperetin treatment.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating a potential Cisd2 agonist like hesperetin.

Conclusion and Future Directions

Hesperetin stands out as a well-validated Cisd2 agonist with demonstrated pro-longevity and health-span-extending effects in preclinical models. Its mechanism of action is rooted in the enhancement of Cisd2's fundamental roles in maintaining mitochondrial and ER function, regulating calcium and redox homeostasis, and modulating autophagy. Furthermore, hesperetin's ability to activate downstream longevity pathways, including the FOXO3a transcription factor, while suppressing senescence-associated phenotypes, provides a multi-faceted approach to combating aging.

For drug development professionals, these findings position Cisd2 as a viable target for anti-aging interventions. Future research should focus on optimizing the delivery and bioavailability of hesperetin or developing novel, more potent Cisd2 agonists. Translating these findings into clinical settings will be the ultimate goal to harness the therapeutic potential of Cisd2 activation for promoting healthy aging in humans.

References

- 1. Hesperetin activates CISD2 to attenuate senescence in human keratinocytes from an older person and rejuvenates naturally aged skin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cisd2 deficiency impairs neutrophil function by regulating calcium homeostasis via Calnexin and SERCA [bmbreports.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Novel Cisd2 Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDGSH Iron Sulfur Domain 2 (Cisd2) has emerged as a critical regulator of cellular homeostasis and a key determinant of lifespan and healthspan.[1] This protein, located on the endoplasmic reticulum, outer mitochondrial membrane, and mitochondria-associated membrane, plays a pivotal role in maintaining mitochondrial function, calcium homeostasis, and redox balance. Notably, Cisd2 expression has been observed to decline with age, and its deficiency is linked to premature aging and various age-related pathologies, including neurodegenerative diseases and nonalcoholic fatty liver disease (NAFLD).[2] Consequently, the activation of Cisd2 has become a promising therapeutic strategy for promoting longevity and mitigating age-associated disorders. This technical guide provides an in-depth overview of the discovery and synthesis of novel Cisd2 activators, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.

Known Classes of Cisd2 Activators

The search for compounds that can enhance the expression or activity of Cisd2 has led to the identification of both natural products and synthetic molecules.

Natural Products:

-

Hesperetin: A flavanone found in citrus fruits, hesperetin has been identified as a potent activator of Cisd2.[3] Studies have shown that hesperetin can enhance Cisd2 expression, thereby slowing the aging process and promoting longevity in preclinical models.

-

Curcumin: The active component of turmeric, curcumin has also been shown to upregulate the expression of Cisd2, suggesting its potential in mitigating age-related decline and inflammation.

Synthetic Activators:

-

Tetrasubstituted Thiophenes: A novel class of synthetic Cisd2 activators has been developed through a medicinal chemistry approach. These compounds have shown potent activity in cellular assays and represent a promising avenue for the development of targeted Cisd2-based therapeutics.

Discovery Workflow for Novel Cisd2 Activators

The identification of new Cisd2 activators typically follows a multi-stage screening process designed to identify and validate compounds that upregulate Cisd2 expression.

Quantitative Data on Cisd2 Activators

The potency of Cisd2 activators is determined by their ability to increase the expression of the Cisd2 gene. The following table summarizes the available quantitative data for a key synthetic activator.

| Compound ID | Class | Assay Type | Potency (EC50) | Reference |

| Compound 4q | Tetrasubstituted Thiophene | Cell-based Cisd2 expression | 34 nM |

Experimental Protocols

Synthesis of Tetrasubstituted Thiophene Activators

A key synthetic route for the preparation of tetrasubstituted thiophene Cisd2 activators is the Gewald reaction. This multicomponent reaction offers an efficient method for the construction of the thiophene ring system.

General Protocol for Gewald Reaction:

-

Reactant Mixture: To a solution of an appropriate ketone (1.0 eq.) and an active methylene nitrile (e.g., malononitrile) (1.0 eq.) in a suitable solvent such as ethanol, add elemental sulfur (1.1 eq.).

-

Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 50 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Another synthetic strategy employed is the intramolecular aldol-type condensation of an N,S-acetal, which provides an alternative pathway to functionalized thiophenes.

Primary Screening Assay: Cisd2 Promoter-Driven Luciferase Reporter Assay

This cell-based assay is a high-throughput method to screen compound libraries for their ability to activate the CISD2 gene promoter.

Protocol:

-

Cell Line: Human embryonic kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

-

Reporter Construct: A luciferase reporter plasmid is constructed by cloning the human CISD2 promoter region upstream of the firefly luciferase gene.

-

Transfection: HEK293 cells are seeded in 96-well plates and co-transfected with the CISD2 promoter-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Compound Treatment: Following transfection, cells are treated with compounds from a chemical library at a desired concentration (e.g., 10 µM).

-

Lysis and Luminescence Measurement: After an incubation period (e.g., 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luminescence is calculated to determine the fold activation of the CISD2 promoter by each compound relative to a vehicle control.

Secondary Assay: Quantitative Real-Time PCR (qRT-PCR) for Cisd2 mRNA

This assay validates the findings from the primary screen by directly measuring the levels of Cisd2 messenger RNA (mRNA) in cells treated with the hit compounds.

Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293 or a more disease-relevant cell type) is treated with various concentrations of the hit compounds.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, primers specific for the CISD2 gene, and a fluorescent DNA-binding dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization. The reaction is performed in a real-time PCR instrument.

-

Data Analysis: The relative expression of CISD2 mRNA is calculated using the ΔΔCt method, comparing the expression in treated cells to that in vehicle-treated control cells.

Signaling Pathways Involving Cisd2

Cisd2 is implicated in several critical cellular pathways that are central to aging and metabolic health. Its activation can have profound effects on cellular function.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CDGSH Iron Sulfur Domain 2 (CISD2) gene, also known as mitoNEET, has emerged as a critical regulator of lifespan and healthspan in mammals.[1][2][3] This evolutionarily conserved gene encodes a protein primarily localized to the mitochondrial outer membrane, mitochondria-associated membranes (MAMs), and the endoplasmic reticulum (ER).[4][5] CISD2 plays a pivotal role in maintaining cellular homeostasis by regulating mitochondrial function, intracellular calcium (Ca2+) homeostasis, and autophagy. Notably, CISD2 expression exhibits a significant age-dependent decline across various tissues, and its dysregulation is implicated in a spectrum of aging-related disorders, including Wolfram syndrome type 2, sarcopenia, cardiac aging, non-alcoholic fatty liver disease (NAFLD), and neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth overview of CISD2 gene expression regulation in the context of aging and associated pathologies, offering valuable insights for researchers and professionals in drug development.

Quantitative Analysis of CISD2 Expression in Aging

A consistent finding across multiple studies is the age-associated downregulation of CISD2 expression. This decline is observed at both the mRNA and protein levels in various tissues of mice, a key model organism for aging research. The following tables summarize the quantitative data on the reduction of CISD2 levels during the natural aging process.

Table 1: Age-Dependent Decrease in CISD2 Protein Expression in Mouse Tissues

| Tissue | Age Comparison (Young vs. Old) | Percentage Decrease in CISD2 Protein | Reference |

| Myocardium | 3 months vs. 26 months | ~50% | |

| Liver | 3 months vs. 26 months | ~50% | |

| Skeletal Muscle (Femoris) | Middle-aged (12 months) vs. Young | ~38% | |

| Skeletal Muscle (Gastrocnemius) | Middle-aged (12 months) vs. Young | ~69% |

Table 2: Age-Dependent Decrease in CISD2 mRNA Expression in Mouse Tissues

| Tissue | Age Comparison (Postnatal Day 2 vs. 104 weeks) | Observation | Reference |

| Brain | P2 vs. 104 weeks | Significant decrease | |

| Spinal Cord | P2 vs. 104 weeks | Significant decrease |

Signaling Pathways Regulating CISD2 Expression

The regulation of CISD2 expression is complex and involves multiple signaling pathways and transcription factors. Understanding these regulatory networks is crucial for developing therapeutic strategies to modulate CISD2 levels.

Transcriptional Regulation

Several transcription factors have been identified to have binding sites in the CISD2 gene promoter, suggesting their role in regulating its expression. These include:

-

CREB (cAMP response element-binding protein)

-

E2F transcription factor 1 (E2F1)

-

Nuclear factor erythroid 2-related factor 2 (Nrf2)

-

TCF12 and TAF1 : Doxorubicin-induced downregulation of CISD2 is mediated by decreasing these transcription regulators.

The JAK/STAT signaling pathway has also been implicated in the regulation of CISD2 expression. Curcumin, a natural compound, has been shown to enhance CISD2 mRNA expression via this pathway in primary rat astrocytes.

Pharmacological and Physiological Regulation

Several compounds and physiological stimuli have been shown to modulate CISD2 expression:

-

Hesperetin : A flavonoid that acts as a potent CISD2 activator, enhancing its expression and promoting longevity in aged mice.

-

Curcumin : This natural compound upregulates CISD2 expression and has shown therapeutic potential in models of spinal cord injury and inflammation.

-

Liquiritigenin : A natural flavonoid that enhances CISD2 expression, thereby augmenting mitochondrial integrity.

-

Exercise : Both voluntary and treadmill exercise have been shown to increase CISD2 gene expression in skeletal muscle and adipose tissue.

The following diagram illustrates the key signaling pathways and factors influencing CISD2 gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CISD2 gene expression and function.

Quantitative Real-Time PCR (qPCR) for CISD2 mRNA Expression

This protocol is for the quantification of CISD2 mRNA levels in tissue or cell samples.

1. RNA Extraction:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

-

The reaction is typically performed at 37°C for 60 minutes, followed by an inactivation step at 95°C for 5 minutes.

3. qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Human CISD2 Primer Pair Example:

-

Forward: CCAGTCCCTGAAAGCATTACCG

-

Reverse: CTTCTTCGGGAGGAATGGACGA

-

-

Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

4. qPCR Cycling Conditions:

-

A typical three-step cycling protocol on an ABI PRISM 7300 HT system is as follows:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melting curve analysis to verify product specificity.

-

5. Data Analysis:

-

Calculate the relative expression of CISD2 using the 2^-ΔΔCt method, normalized to the internal control.

Western Blotting for CISD2 Protein Expression

This protocol outlines the detection and quantification of CISD2 protein.

1. Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CISD2 (e.g., polyclonal antibody raised against the CISD2 C-terminus) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the CISD2 protein levels.

Immunohistochemistry (IHC) for CISD2 Localization

This protocol is for visualizing the localization of CISD2 protein in tissue sections.

1. Tissue Preparation:

-

Fix tissues in 4% paraformaldehyde and embed in paraffin.

-

Cut 5 µm thick sections and mount on charged glass slides.

2. Antigen Retrieval:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

-

Perform heat-induced antigen retrieval by boiling the sections in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with the primary antibody against CISD2 overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour.

-

Wash with PBS and incubate with an avidin-biotin-peroxidase complex for 30 minutes.

-

Develop the signal with a DAB (3,3'-diaminobenzidine) substrate.

-

Counterstain with hematoxylin.

4. Imaging:

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Image the sections using a light microscope.

Generation and Analysis of CISD2 Mouse Models

Genetically engineered mouse models, including knockout (KO) and transgenic (TG) mice, have been instrumental in elucidating the in vivo functions of CISD2.

Workflow for Generating and Analyzing CISD2 Knockout/Transgenic Mice

Functional Consequences of Altered CISD2 Expression in Aging-Related Disorders

CISD2 Deficiency and Premature Aging

-

Wolfram Syndrome Type 2 (WFS2): A rare autosomal recessive disorder caused by mutations in the CISD2 gene. WFS2 is characterized by juvenile-onset diabetes mellitus, optic atrophy, and other neurodegenerative features.

-

CISD2 Knockout Mice: These mice exhibit a premature aging phenotype, including shortened lifespan, muscle and nerve degeneration, and mitochondrial dysfunction. This model recapitulates many of the clinical features of WFS2.

CISD2 Overexpression and Longevity

-

CISD2 Transgenic Mice: Mice with persistent overexpression of CISD2 exhibit an extended median and maximum lifespan. They also show amelioration of age-associated degeneration in the skin, skeletal muscles, and neurons.

Role of CISD2 in Specific Aging-Related Pathologies

-

Cardiac Aging: CISD2 levels decrease in the aging heart, and its deficiency leads to cardiac dysfunction. Conversely, maintaining high levels of CISD2 delays cardiac aging and preserves heart function.

-

Sarcopenia: The age-related decline in CISD2 contributes to muscle degeneration. Overexpression of CISD2 protects against age-dependent muscle mass loss and functional decline.

-

Liver Aging and NAFLD: CISD2 expression is significantly reduced in the aged liver, contributing to NAFLD-like phenotypes. High levels of CISD2 protect the liver from age-related fat accumulation and oxidative stress.

-

Neurodegeneration: In a mouse model of Alzheimer's disease, upregulation of CISD2 promoted neuronal survival and protected against mitochondrial damage.

The diagram below illustrates the central role of CISD2 in cellular processes and its impact on aging and age-related diseases.

Conclusion and Future Directions

The evidence strongly supports CISD2 as a master regulator of aging and a promising therapeutic target for a range of age-related disorders. The age-dependent decline in CISD2 expression appears to be a key driver of cellular and organismal senescence. Future research should focus on further elucidating the upstream regulatory mechanisms governing CISD2 expression to identify novel targets for intervention. The development of potent and specific CISD2 activators, such as hesperetin, holds significant promise for translating our understanding of CISD2 biology into effective therapies to promote healthy aging and combat age-related diseases. Continued investigation using advanced techniques, including single-cell transcriptomics and proteomics, will provide a more granular understanding of the cell-type-specific roles of CISD2 in the aging process.

References

- 1. genecards.org [genecards.org]

- 2. Cisd2 deficiency drives premature aging and causes mitochondria-mediated defects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A persistent level of Cisd2 extends healthy lifespan and delays aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rejuvenation: Turning Back Time by Enhancing CISD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CISD2 - Wikipedia [en.wikipedia.org]

Cisd2 as a therapeutic target for non-alcoholic fatty liver disease (NAFLD).

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) has become the most prevalent chronic liver disease globally, posing a significant risk factor for the development of more severe conditions such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[1] The complex pathophysiology of NAFLD, involving metabolic dysregulation, inflammation, and oxidative stress, presents a formidable challenge for therapeutic intervention. Emerging evidence has identified Cisd2 (CDGSH Iron Sulfur Domain 2), a pro-longevity gene, as a critical regulator of liver homeostasis and a promising molecular target for the treatment and prevention of NAFLD. This guide provides a comprehensive overview of the role of Cisd2 in NAFLD pathogenesis, details key experimental findings, and outlines potential therapeutic strategies centered on modulating Cisd2 activity.

Introduction to Cisd2

Cisd2 is a highly conserved protein localized to the endoplasmic reticulum (ER), the outer mitochondrial membrane, and the mitochondria-associated ER membrane (MAM).[1][2] It plays a crucial role in maintaining intracellular calcium (Ca2+) homeostasis, regulating mitochondrial function, and mitigating oxidative stress.[1][3] Studies have demonstrated that the expression of Cisd2 declines with age, and this reduction is associated with an increased susceptibility to age-related diseases, including NAFLD. Conversely, enhanced Cisd2 expression has been shown to protect against the development of fatty liver disease.

The Role of Cisd2 in NAFLD Pathogenesis

The development and progression of NAFLD are intricately linked to the functional integrity of Cisd2. Its protective effects in the liver are primarily mediated through the following mechanisms:

-

Regulation of Calcium Homeostasis: Cisd2 interacts with and modulates the activity of the sarco/endoplasmic reticulum Ca2+-ATPase 2b (SERCA2b), a key protein responsible for pumping Ca2+ from the cytosol into the ER. Cisd2 haploinsufficiency impairs SERCA2b activity, leading to disrupted Ca2+ homeostasis and ER stress, which are known drivers of NAFLD.

-

Mitochondrial Integrity and Function: Cisd2 is essential for maintaining mitochondrial integrity and function. Its deficiency leads to mitochondrial dysfunction, which contributes to the accumulation of reactive oxygen species (ROS) and cellular damage in hepatocytes.

-

Amelioration of Oxidative Stress: By preserving mitochondrial function and regulating calcium signaling, Cisd2 helps to mitigate oxidative stress, a key pathological feature of NAFLD. Increased Cisd2 expression protects the liver from oxidative damage and reduces the accumulation of lipid peroxidation products.

-

Modulation of Lipid Metabolism: Cisd2 influences lipid metabolism by preventing excessive fat accumulation in hepatocytes. Proteomic analyses have revealed that Cisd2 can ameliorate age-related dysregulation of lipid biosynthesis and β-oxidation.

Key Experimental Evidence

A substantial body of preclinical evidence from mouse models underscores the critical role of Cisd2 in NAFLD. These studies have utilized Cisd2 knockout, haploinsufficient, and transgenic mouse lines to elucidate its function.

Quantitative Data from Murine Models

| Mouse Model | Diet | Key Findings | Reference |

| Cisd2 Haploinsufficient (Cisd2+/-) | Standard | Develop NAFLD/NASH phenotype with 100% penetrance. | |

| Western Diet | Accelerated NAFLD development and progression to NASH. | ||

| Hepatocyte-specific Cisd2 Knockout (Cisd2hKO+/-) | Western Diet | Increased severity of WD-induced NAFLD. | |

| Cisd2 Transgenic (Cisd2TG) | Standard | Protected from age-related fat accumulation. | |

| Western Diet | Attenuated WD-induced NAFLD and prevented the development of NASH. | ||

| Significantly lower hepatic triglyceride and serum ALT levels compared to wild-type controls on a Western Diet. |

Signaling Pathways and Experimental Workflows

Cisd2-Mediated Regulation of Hepatic Calcium Homeostasis

Caption: Cisd2 maintains calcium homeostasis by modulating SERCA2b activity at the ER.

Impact of Cisd2 Haploinsufficiency on NAFLD Development

Caption: Downregulation of Cisd2 initiates a cascade leading to NAFLD.

Experimental Workflow for Evaluating Cisd2 Activators

References

The Role of Cisd2 in Cardiac Aging and Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac aging is a complex process characterized by a progressive decline in cardiac function and an increased susceptibility to cardiovascular diseases. Recent research has identified CDGSH Iron Sulfur Domain 2 (Cisd2), a highly conserved pro-longevity gene, as a critical regulator of cardiac health during aging. This technical guide provides an in-depth analysis of the role of Cisd2 in mitigating age-related cardiac dysfunction. We will explore its molecular mechanisms, focusing on its pivotal functions in maintaining mitochondrial integrity, ensuring calcium homeostasis, and modulating key signaling pathways. This guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biological processes to facilitate further research and the development of novel therapeutic strategies targeting cardiac aging.

Introduction

The global population is aging at an unprecedented rate, leading to a surge in age-related diseases, with cardiovascular disease remaining the leading cause of morbidity and mortality worldwide. The aging heart undergoes a series of structural and functional changes, including hypertrophy, fibrosis, and a decline in contractile and electrical function. Understanding the molecular drivers of these changes is paramount for developing effective interventions.

Cisd2 has emerged as a key player in the intricate network of aging. Localized to the mitochondrial outer membrane, endoplasmic reticulum (ER), and mitochondria-associated membranes (MAMs), Cisd2 is integral to cellular homeostasis.[1] Studies using knockout and transgenic mouse models have unequivocally demonstrated that the levels of Cisd2 are a critical determinant of lifespan and healthspan, with a profound impact on cardiac aging.[1][2] This guide will delve into the multifaceted role of Cisd2 in the heart, providing a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of Cisd2 in cardiac aging, providing a clear comparison between different experimental models.

Table 1: Cisd2 Expression Levels in Cardiac Tissue

| Animal Model | Age | Relative Cisd2 Protein Level | Reference |

| Wild-Type (WT) Mice | 24-26 Months | ~50% decrease compared to 3-month-old WT | [3] |

| Cisd2 Transgenic (Cisd2TG) Mice | 26 Months | ~2.6-fold higher than age-matched WT | [4] |

| Wild-Type (WT) Mice | 24 Months | ~36% remaining compared to 3-month-old WT (atria) |

Table 2: Cardiac Function Parameters

| Parameter | Animal Model | Age | Observation | Reference |

| PR Interval | 26-month-old WT Mice | 26 Months | Progressive prolongation | |

| 26-month-old Cisd2 icOE Mice | 26 Months | Similar to 18-month-old mice | ||

| Corrected QT (QTc) Interval | 26-month-old WT Mice | 26 Months | Progressive prolongation | |

| 26-month-old Cisd2 icOE Mice | 26 Months | Similar to 18-month-old mice | ||

| Tpeak-Tend Interval | 26-month-old WT Mice | 26 Months | Progressive prolongation | |

| 26-month-old Cisd2 icOE Mice | 26 Months | Similar to 18-month-old mice | ||

| Electrocardiogram (ECG) | 26-month-old WT Mice | 26 Months | ST-T elevation, irregular PR interval | |

| 26-month-old Cisd2TG Mice | 26 Months | Relatively normal sinus rhythm |

Table 3: Transcriptomic Changes in Cardiac Tissue

| Comparison | Differentially Expressed Genes (DEGs) | Cisd2-reverted DEGs | Reference |

| 26-month WT vs. 3-month WT | 866 | N/A | |

| 26-month Cisd2 icOE vs. 26-month WT | N/A | 97 |

Core Signaling Pathways and Mechanisms

Cisd2 exerts its protective effects on the aging heart through several interconnected signaling pathways.

Regulation of Calcium Homeostasis

A primary function of Cisd2 is the maintenance of intracellular calcium (Ca²⁺) homeostasis, a process critical for normal cardiac excitation-contraction coupling. Cisd2 directly interacts with the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2a (SERCA2a), the primary pump responsible for re-sequestering Ca²⁺ into the sarcoplasmic reticulum (SR) during diastole. By preventing the oxidative modification of SERCA2a, Cisd2 ensures its optimal function, thereby preventing cytosolic Ca²⁺ overload and subsequent mitochondrial Ca²⁺ overload, which can trigger cell death pathways.

References

- 1. CISD2 maintains cellular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisd2 is essential to delaying cardiac aging and to maintaining heart functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rejuvenating the Aging Heart by Enhancing the Expression of the Cisd2 Prolongevity Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cisd2 is essential to delaying cardiac aging and to maintaining heart functions | PLOS Biology [journals.plos.org]

The Impact of Cisd2 Agonist Administration on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDGSH Iron Sulfur Domain 2 (Cisd2) has emerged as a critical regulator of cellular homeostasis, with profound implications for aging and age-related diseases.[1][2] Located on the outer mitochondrial membrane, endoplasmic reticulum (ER), and mitochondria-associated membranes (MAMs), Cisd2 plays a pivotal role in maintaining mitochondrial function, calcium (Ca²⁺) homeostasis, and redox balance.[1][2] The discovery of small molecule agonists that can activate Cisd2 expression and function has opened new avenues for therapeutic intervention in a range of pathological conditions, including non-alcoholic fatty liver disease (NAFLD), neurodegenerative diseases, and age-related decline. This technical guide provides an in-depth analysis of the molecular pathways affected by the administration of two such agonists: the novel synthetic compound "Cisd2 agonist 2" and the naturally occurring flavonoid, hesperetin.

Core Molecular Pathways Modulated by Cisd2 Agonists

The activation of Cisd2 by small molecule agonists initiates a cascade of downstream events that collectively enhance cellular resilience and function. The primary molecular pathways influenced by these agonists are centered around mitochondrial bioenergetics, calcium signaling, and cellular metabolism.

Mitochondrial Function and Bioenergetics

Cisd2 is integral to the maintenance of mitochondrial integrity and function. Its activation by agonists has been shown to enhance mitochondrial respiration and ATP production. This is achieved through the modulation of electron transport chain (ETC) complex activities and the expression of genes involved in oxidative phosphorylation (OXPHOS).

Hesperetin's Impact on Mitochondrial Respiration:

Studies in human primary myotubes have demonstrated that hesperetin treatment significantly increases spare respiratory capacity, a measure of the cell's ability to respond to increased energy demand.[3] Furthermore, in a cellular model of early Alzheimer's disease, hesperetin nanocrystals were found to significantly enhance the activity of mitochondrial complexes I, II, and IV, leading to increased ATP levels.

Calcium Homeostasis

Cisd2 plays a crucial role in regulating intracellular Ca²⁺ levels by influencing the transfer of calcium between the ER and mitochondria. Dysregulation of calcium homeostasis is a hallmark of many disease states.

Hesperetin's Influence on Calcium Signaling:

Hesperetin has been shown to modulate intracellular calcium concentrations. In rat coronary artery vascular smooth muscle cells, hesperetin inhibits extracellular Ca²⁺ influx and reduces intracellular free Ca²⁺ concentration. In hepatocellular carcinoma cells, hesperetin induces apoptosis partly by increasing intracellular Ca²⁺ levels. The precise mechanisms by which hesperetin, through Cisd2 activation, fine-tunes calcium signaling in different cellular contexts are an active area of research.

Cellular Metabolism and Gene Expression

The administration of Cisd2 agonists leads to broad changes in the transcriptome, affecting pathways related to metabolism, stress responses, and cell survival.

Transcriptomic Reprogramming by Hesperetin:

RNA sequencing analysis of tissues from aged mice treated with hesperetin revealed a significant shift towards a more youthful gene expression pattern. Key metabolic pathways affected include lipid metabolism, protein homeostasis, and nitrogen and amino acid metabolism. Specifically, hesperetin treatment was found to modulate hepatic insulin signaling and glucose metabolism by influencing the expression of key enzymes involved in glycolysis, glycogen synthesis, and gluconeogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and hesperetin.

Table 1: In Vitro Efficacy of Cisd2 Agonists

| Agonist | Assay | Cell Line/System | Parameter | Result | Reference |

| This compound (compound 6) | Cisd2 Activation | - | EC₅₀ | 191 nM | |

| Hesperetin | CCK Secretion | STC-1 cells | EC₅₀ | 0.050 mM | |

| Hesperetin | Intracellular ATP | Differentiated human myotubes | ATP Increase | Dose-dependent |

Table 2: Effects of Hesperetin on Mitochondrial Respiration in SH-SY5Y-APP₆₉₅ Cells

| Respiration State | Parameter | Change with Hesperetin Nanocrystals (10 µM) | p-value | Reference |

| Complex I | O₂ Flux | Increased | 0.053 | |

| OXPHOS (Complex I+II) | O₂ Flux | Increased | 0.0241 | |

| Complex II | O₂ Flux | Increased | < 0.0001 | |

| Complex IV | O₂ Flux | Increased | 0.0468 | |

| Electron Transport Chain (ETC) | O₂ Flux | Increased | 0.0162 | |

| Leak II Respiration | O₂ Flux | Increased | 0.0168 |

Table 3: Effects of Hesperetin on Intracellular Calcium

| Cell Type | Hesperetin Concentration | Effect on [Ca²⁺]i | Reference |

| Rat Coronary Artery VSMCs | 0.01-0.1 mM | Decreased | |

| Hepatocellular Carcinoma Cells | - | Increased (part of apoptotic pathway) | |

| STC-1 Enteroendocrine Cells | 0.1 - 1.0 mM | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cisd2 Activator Screening Assay

-

Objective: To identify and characterize small molecule activators of Cisd2 expression.

-

Methodology:

-

A stable HEK293 cell line is established containing a reporter construct with the human CISD2 promoter driving the expression of a reporter gene (e.g., luciferase).

-

Cells are seeded in 96-well plates and treated with compounds from a chemical library.

-

After an incubation period (e.g., 24 hours), the reporter gene activity is measured using a luminometer.

-

Compounds that significantly increase reporter activity are selected as potential Cisd2 activators.

-

The EC₅₀ value is determined by testing a range of concentrations of the hit compound and fitting the dose-response curve.

-

Western Blot Analysis for Cisd2 and Pathway-Related Proteins

-

Objective: To quantify the protein levels of Cisd2 and downstream signaling molecules.

-

Methodology:

-

Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against the protein of interest (e.g., anti-Cisd2, anti-phospho-Akt, anti-Bax) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification relative to a loading control (e.g., GAPDH or β-actin).

-

Mitochondrial Oxygen Consumption Rate (OCR) Assay

-

Objective: To measure the effect of Cisd2 agonists on mitochondrial respiration.

-

Methodology:

-

Cells are seeded in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).

-

Cells are treated with the Cisd2 agonist for the desired time.

-

The culture medium is replaced with assay medium, and the plate is incubated in a CO₂-free incubator to allow temperature and pH equilibration.

-

The plate is placed in an extracellular flux analyzer (e.g., Seahorse XFe96).

-

OCR is measured at baseline and after sequential injections of mitochondrial stressors:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiration.

-

Rotenone/antimycin A: Complex I and III inhibitors, to measure non-mitochondrial oxygen consumption.

-

-

From these measurements, parameters such as basal respiration, ATP production, and spare respiratory capacity are calculated.

-

Intracellular Calcium Measurement

-

Objective: To determine the effect of Cisd2 agonists on intracellular calcium dynamics.

-

Methodology:

-

Cells are seeded on glass-bottom dishes or in a 96-well plate.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

The cells are washed to remove excess dye.

-

The cells are then treated with the Cisd2 agonist.

-

Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a fluorescence microscope or a plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the calcium concentration.

-

RNA Sequencing and Analysis

-

Objective: To obtain a global view of the transcriptomic changes induced by Cisd2 agonist administration.

-

Methodology:

-

Total RNA is extracted from control and agonist-treated cells or tissues.

-

RNA quality and quantity are assessed.

-

mRNA is enriched and fragmented, followed by cDNA synthesis.

-

Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

-

The library is sequenced using a next-generation sequencing platform.

-

The sequencing reads are aligned to a reference genome, and gene expression levels are quantified.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon agonist treatment.

-

Pathway analysis and gene ontology (GO) enrichment analysis are performed on the differentially expressed genes to identify the biological pathways and processes that are most significantly affected.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Conclusion

The administration of Cisd2 agonists, such as "this compound" and hesperetin, represents a promising therapeutic strategy for a variety of conditions linked to mitochondrial dysfunction, dysregulated calcium homeostasis, and metabolic decline. These compounds act by upregulating the expression and activity of Cisd2, a key regulator of cellular health. The downstream consequences of Cisd2 activation are multifaceted, leading to enhanced mitochondrial bioenergetics, modulation of intracellular calcium signaling, and a global shift in gene expression towards a more resilient and youthful state. Further research into the precise molecular mechanisms of these agonists and their long-term effects in various disease models is warranted to fully realize their therapeutic potential. This technical guide provides a foundational understanding of the molecular pathways affected by Cisd2 agonist administration, offering valuable insights for researchers and drug development professionals in this burgeoning field.

References

The CISD2-BCL-2 Axis: A Critical Regulator of Autophagy at the ER-Mitochondria Interface

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The intricate interplay between cellular organelles is paramount for maintaining homeostasis, and disruptions in these processes are often implicated in a range of pathologies, including neurodegenerative diseases and cancer. A key regulatory hub in cellular survival and quality control is the interaction between the endoplasmic reticulum (ER) and mitochondria, where fundamental processes such as calcium signaling and autophagy are orchestrated. This technical guide delves into the core of one such regulatory mechanism: the interaction between the CDGSH Iron-Sulfur Domain 2 (CISD2) protein and the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), and its profound impact on the regulation of autophagy. This document provides a comprehensive overview of the molecular mechanisms, quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows to facilitate a deeper understanding and further investigation into this critical cellular process.

Introduction

Autophagy is a highly conserved catabolic process responsible for the degradation and recycling of cellular components, thereby playing a dual role in both cell survival and cell death. The BCL-2 family of proteins, well-established as key regulators of apoptosis, has also emerged as significant modulators of autophagy. BCL-2, an anti-apoptotic protein, can inhibit autophagy through its interaction with BECLIN-1, a core component of the class III phosphatidylinositol 3-kinase (PI3K3C) complex that is essential for the initiation of autophagosome formation.

Recent studies have identified CISD2, a [2Fe-2S] cluster-containing protein localized to the ER and mitochondria-associated membranes (MAMs), as a crucial player in this regulatory network. CISD2 has been shown to directly interact with BCL-2 and enhance its anti-autophagic function. This interaction forms a ternary complex with the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for ER calcium release, at the ER-mitochondria interface, suggesting a sophisticated integration of autophagy and calcium signaling. Understanding the nuances of the CISD2-BCL-2 interaction is therefore critical for developing novel therapeutic strategies targeting diseases with dysregulated autophagy.

The CISD2-BCL-2 Interaction and Its Impact on Autophagy

The current model posits that CISD2 acts as a positive regulator of BCL-2's inhibitory effect on autophagy. CISD2 is believed to stabilize the BCL-2/BECLIN-1 complex, thereby preventing the initiation of the autophagic cascade. The loss of CISD2 function leads to the dissociation of BCL-2 from BECLIN-1, freeing BECLIN-1 to initiate autophagosome formation and leading to an increase in autophagic flux.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the CISD2-BCL-2 interaction and its effect on autophagy.

| Interaction Parameter | Protein A | Protein B | Affinity (Kd) | Method | Reference |